

Introduction: The Strategic Importance of 1,3-Dibromo-2-methoxybenzene

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Compound of Interest

Compound Name: 1,3-Dibromo-2-methoxybenzene

Cat. No.: B1584050

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1,3-Dibromo-2-methoxybenzene, also known as 2,6-Dibromoanisole, is a pivotal halogenated aromatic compound that serves as a highly versatile intermediate in the landscape of modern organic synthesis.[1][2] Its strategic value is derived from the specific arrangement of its functional groups: a nucleophilic methoxy group positioned between two electrophilically-activating bromine atoms on a benzene ring. This unique configuration allows for selective functionalization, making it an indispensable building block in the development of complex molecules.[3]

Notably, it is a key intermediate in the synthesis of pharmaceuticals, including Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[2] Its utility also extends to the agrochemical and materials science sectors, where it is employed in the construction of bioactive compounds and functional materials through cross-coupling reactions such as Suzuki and Heck couplings.[3][4][5]

This guide provides a comprehensive technical overview of the most reliable synthetic methodologies for **1,3-Dibromo-2-methoxybenzene**, offering mechanistic insights, detailed experimental protocols, and critical safety information for researchers, scientists, and professionals in drug development.

Chemical Identifier	Value
IUPAC Name	1,3-dibromo-2-methoxybenzene[6]
Common Name	2,6-Dibromoanisole[1][2]
CAS Number	38603-09-7[1][6][7]
Molecular Formula	C ₇ H ₆ Br ₂ O[1][6]
Molecular Weight	265.93 g/mol [1][7][8]
Appearance	Colorless to light yellow liquid/oil[2][5]
Melting Point	13°C[5]
Boiling Point	254°C[5]

Part 1: Synthetic Strategies & Mechanistic Insights

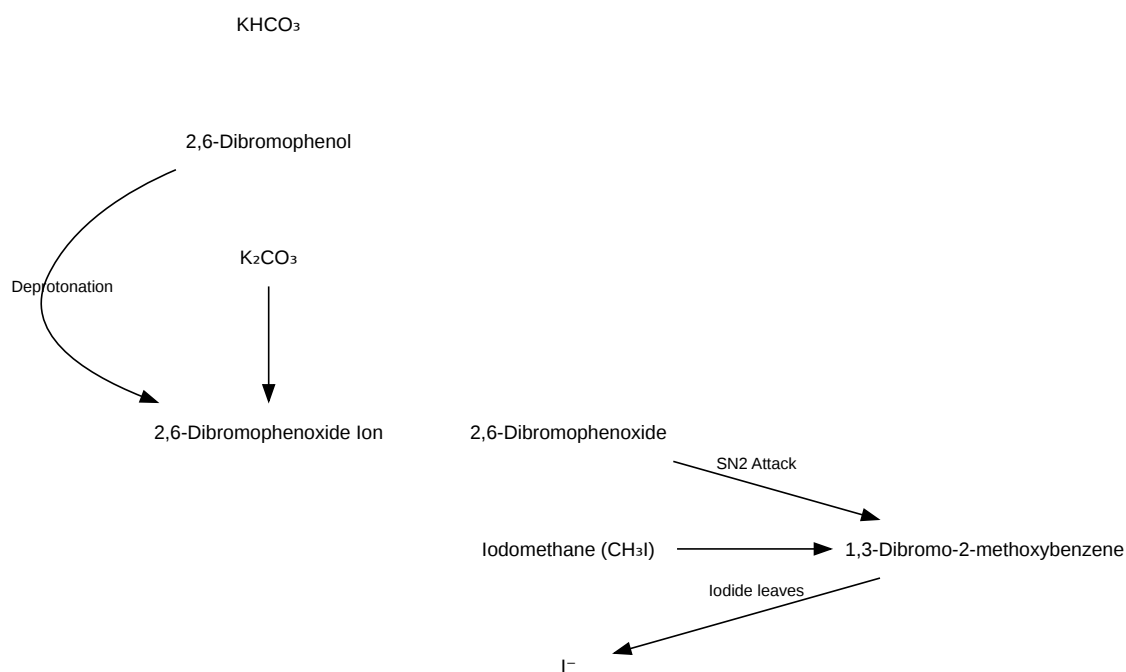
The synthesis of **1,3-Dibromo-2-methoxybenzene** can be approached from different precursors. However, the efficiency and selectivity of the chosen route are paramount to achieving a high yield of the desired product while minimizing isomeric impurities.

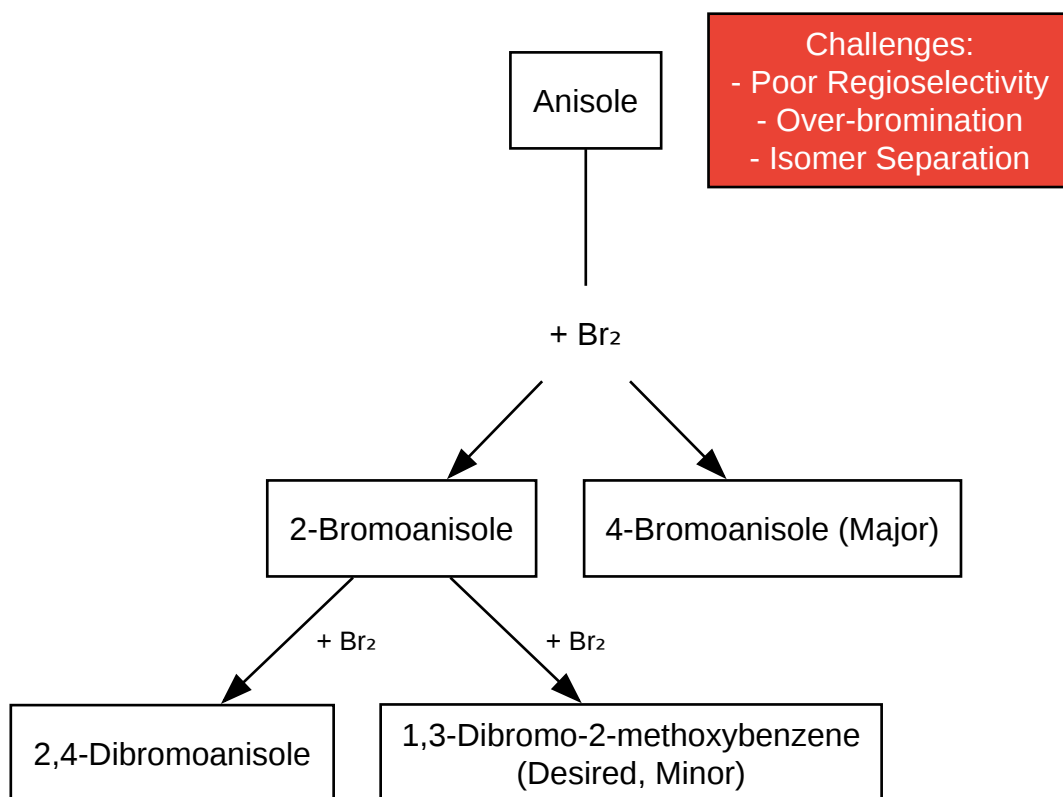
Primary Synthetic Route: Williamson Ether Synthesis of 2,6-Dibromophenol

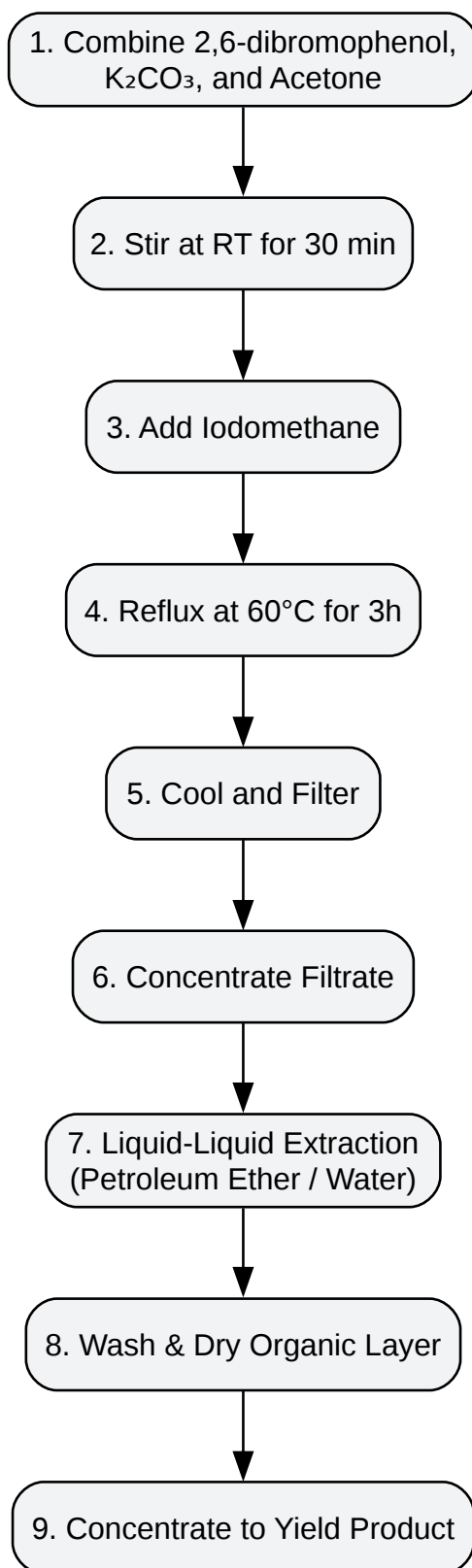
The most direct, efficient, and high-yielding method for preparing **1,3-Dibromo-2-methoxybenzene** is the methylation of 2,6-dibromophenol.[2] This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.

Causality and Mechanism: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. First, a base, typically a weak carbonate base like potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 2,6-dibromophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic methyl group of an alkylating agent, such as iodomethane (CH₃I). The iodide ion is displaced as a good leaving group, resulting in the formation of the desired ether product, 2,6-dibromoanisole.

The choice of a polar aprotic solvent like acetone facilitates the S_N2 reaction by solvating the cation (K^+) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.







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